Selective Cytotoxicity in Triple-Negative Breast Cancer: MDA-MB-231 vs. MCF-7 Differential
In a head-to-head comparison within a focused benzofuran-carboxylic acid series, compound 9e (bearing the 5-methoxycarbonyl group) displayed pronounced selectivity for the triple-negative MDA-MB-231 cell line (IC₅₀ = 2.52 ± 0.39 μM) over the ER-positive MCF-7 line (IC₅₀ = 14.91 ± 1.04 μM), yielding a 5.9-fold selectivity window. By contrast, the 5-unsubstituted analog 9b was inactive against MCF-7 (IC₅₀ > 100 μM) and showed weak activity against MDA-MB-231 (IC₅₀ = 37.60 ± 1.86 μM), while the 5-bromo analog 9f exhibited lower MDA-MB-231 potency (IC₅₀ = 11.50 ± 1.05 μM) lacking the selectivity profile [1]. This indicates that the 5-methoxycarbonyl substituent is a critical determinant of both potency and tumor subtype selectivity within this chemotype.
| Evidence Dimension | Antiproliferative IC₅₀ in breast cancer cell lines |
|---|---|
| Target Compound Data | MDA-MB-231: 2.52 ± 0.39 μM; MCF-7: 14.91 ± 1.04 μM |
| Comparator Or Baseline | 9b (5-H): MDA-MB-231 37.60 ± 1.86 μM, MCF-7 >100 μM; 9f (5-Br): MDA-MB-231 11.50 ± 1.05 μM, MCF-7 19.70 ± 2.06 μM; Doxorubicin: MDA-MB-231 2.36 ± 0.18 μM |
| Quantified Difference | 5.9-fold selectivity for MDA-MB-231 over MCF-7. 14.9-fold more potent than 5-H analog (9b) in MDA-MB-231. Comparable potency to doxorubicin in MDA-MB-231. |
| Conditions | SRB assay; 48 h drug exposure; MCF-7 and MDA-MB-231 human breast cancer cell lines |
Why This Matters
Procurement of this specific 5-methoxycarbonyl derivative is essential to recapitulate the published MDA-MB-231 selectivity profile; substitution with the unsubstituted (9b) or 5-bromo (9f) analogs results in a loss of potency and selectivity, critically compromising experimental reproducibility in triple-negative breast cancer models.
- [1] Eldehna, W. M.; Nocentini, A.; Elsayed, Z. M.; Al-Warhi, T.; Aljaeed, N.; Alotaibi, O. J.; Al-Sanea, M. M.; Abdel-Aziz, H. A.; Supuran, C. T. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Med. Chem. Lett. 2020, 11 (5), 1022–1027. View Source
